

An In-depth Technical Guide to Substituted Difluoro-methyl-nitrobenzene Isomers

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Compound of Interest

Compound Name: 1,2-Difluoro-3-methyl-4-nitrobenzene

Cat. No.: B1421399

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A Note to the Reader: This guide was initially intended to focus on the specific chemical compound **1,2-Difluoro-3-methyl-4-nitrobenzene**. However, a comprehensive search of scientific databases and chemical supplier catalogs did not yield specific data for this particular isomer. This suggests that **1,2-Difluoro-3-methyl-4-nitrobenzene** is not a commonly synthesized or commercially available compound.

In the spirit of providing a valuable technical resource for researchers, scientists, and drug development professionals, this guide will instead focus on a closely related and well-documented isomer: 1,2-Difluoro-4-methyl-5-nitrobenzene. The principles, experimental considerations, and applications discussed herein are broadly applicable to the study of other fluorinated nitroaromatic compounds.

Section 1: Core Chemical Identity of 1,2-Difluoro-4-methyl-5-nitrobenzene

Molecular Structure and Formula

1,2-Difluoro-4-methyl-5-nitrobenzene is an aromatic organic compound. Its structure consists of a benzene ring substituted with two adjacent fluorine atoms, a methyl group, and a nitro group.

- Chemical Formula: $C_7H_5F_2NO_2$ [\[1\]](#)
- IUPAC Name: 1,2-difluoro-4-methyl-5-nitrobenzene[\[1\]](#)

- CAS Number: 127371-50-0[1]

Physicochemical Properties

A summary of the key physicochemical properties of 1,2-Difluoro-4-methyl-5-nitrobenzene is provided in the table below. These properties are crucial for designing experimental protocols, including solvent selection, reaction temperature, and purification methods.

Property	Value	Source
Molecular Weight	173.12 g/mol	--INVALID-LINK--[1]
Appearance	Yellow to Orange to Brown Solid or Liquid	--INVALID-LINK--
Storage Temperature	Room Temperature	--INVALID-LINK--

Section 2: Synthesis and Reactivity

Synthesis of a Related Isomer: 1,3-difluoro-2-methyl-4-nitrobenzene

While a specific synthesis protocol for 1,2-Difluoro-4-methyl-5-nitrobenzene is not readily available in the provided search results, a method for a similar isomer, 1,3-difluoro-2-methyl-4-nitrobenzene, is described. This reaction is illustrative of the general approach to the nitration of fluorinated toluenes.

Reaction: Nitration of 1,3-difluoro-2-methylbenzene.

Experimental Protocol:

- Dissolve 1,3-difluoro-2-methylbenzene (15 g, 0.12 mol) in concentrated sulfuric acid (100 mL) in a flask equipped with a stirrer and cooled to -10°C.
- Slowly add 65% nitric acid (11.4 g, 0.12 mol) dropwise to the solution, ensuring the temperature is maintained at -10°C.
- Stir the reaction mixture continuously at this temperature for 30 minutes.

- After the reaction is complete, carefully pour the mixture into ice water.
- Extract the product with ethyl acetate (3 x 200 mL).
- Combine the organic layers, wash with a saturated brine solution, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the final product, 1,3-difluoro-2-methyl-4-nitrobenzene.[2]

Causality in Experimental Choices:

- Low Temperature (-10°C): The nitration of aromatic rings is an exothermic reaction. Low temperatures are crucial to control the reaction rate, prevent over-nitration (the addition of multiple nitro groups), and minimize the formation of unwanted byproducts.
- Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO_2^+), which is the active species in electrophilic aromatic substitution.
- Workup with Ice Water and Extraction: Pouring the reaction mixture into ice water quenches the reaction by diluting the acid and precipitating the organic product. Subsequent extraction with an organic solvent like ethyl acetate separates the product from the aqueous layer.

General Reactivity

The fluorine and nitro groups on the benzene ring significantly influence the reactivity of 1,2-Difluoro-4-methyl-5-nitrobenzene. The electron-withdrawing nature of these substituents deactivates the ring towards further electrophilic substitution and activates it towards nucleophilic aromatic substitution. The fluorine atoms, in particular, can be displaced by nucleophiles, making this compound a versatile building block in organic synthesis.

Section 3: Applications in Research and Drug Development

Substituted nitrobenzenes, particularly those containing fluorine, are valuable intermediates in the pharmaceutical and agrochemical industries.[3]

- **Pharmaceutical Synthesis:** The strategic incorporation of fluorine atoms into drug candidates can enhance their metabolic stability, bioavailability, and binding affinity to target proteins.^[3] Difluoro-methyl-nitrobenzene derivatives can serve as precursors for a wide range of more complex molecules with potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.^[3]
- **Agrochemicals:** These compounds are also used in the development of new herbicides, fungicides, and insecticides. The presence of fluorine can increase the efficacy and environmental persistence of these products.^[3]
- **Materials Science:** The unique electronic properties of fluorinated nitroaromatics make them of interest in the synthesis of high-performance materials for applications in electronics and optics.^[3]

Section 4: Safety and Handling

Hazard Identification

It is imperative to handle 1,2-Difluoro-4-methyl-5-nitrobenzene and related compounds with extreme care in a well-ventilated laboratory, preferably within a chemical fume hood.

Based on GHS classifications for related compounds, the potential hazards include:

- **Acute Toxicity:** Harmful or toxic if swallowed or in contact with skin.^[1]
- **Skin and Eye Irritation:** Causes skin irritation and serious eye irritation.^[1]

Recommended Safety Precautions

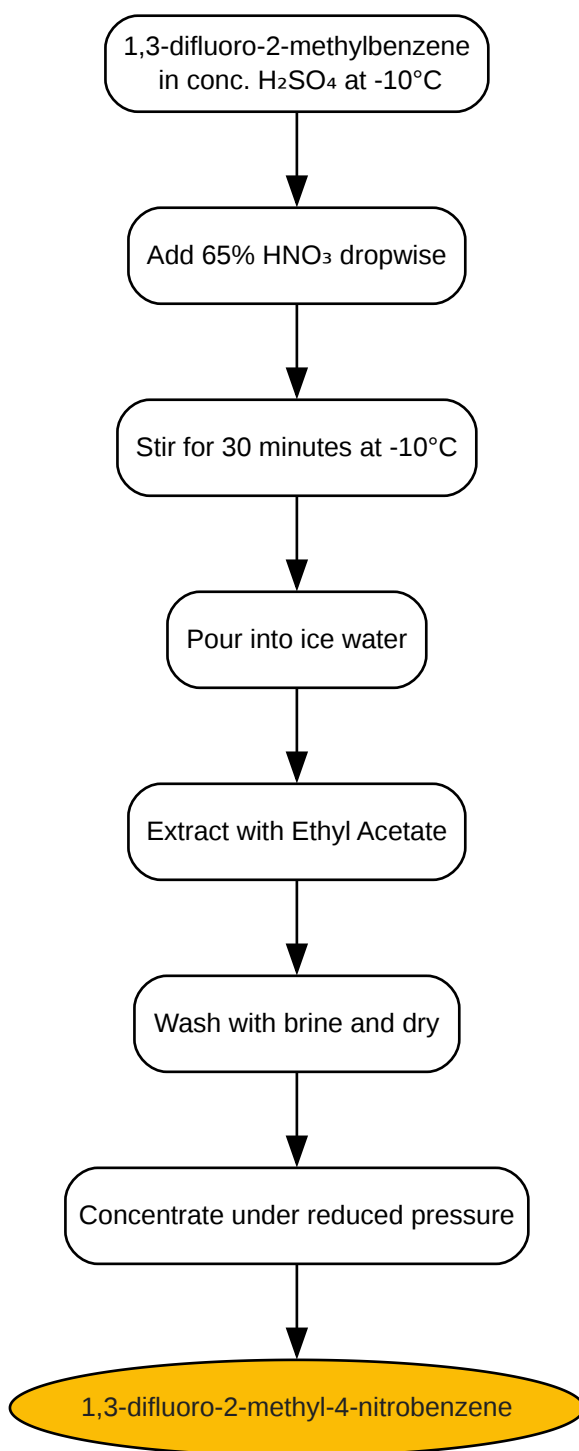
- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, clothing, and eye/face protection.^{[4][5]}
- **Handling:** Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.^{[4][5]}
- **Storage:** Store in a well-ventilated place and keep the container tightly closed.^[5]

Section 5: Visualizations

Molecular Structure of 1,2-Difluoro-4-methyl-5-nitrobenzene

Caption: 2D structure of 1,2-Difluoro-4-methyl-5-nitrobenzene.

Synthesis Workflow for a Related Isomer



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Caption: Synthesis workflow for 1,3-difluoro-2-methyl-4-nitrobenzene.[2]

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References

- 1. 1,2-Difluoro-4-methyl-5-nitrobenzene | C₇H₅F₂NO₂ | CID 2756252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-difluoro-2-methyl-4-nitrobenzene | 79562-49-5 [chemicalbook.com]
- 3. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
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